molecular formula C4H9ClFNO2S B2750871 Azetidin-3-ylmethanesulfonyl fluoride hydrochloride CAS No. 1989671-26-2

Azetidin-3-ylmethanesulfonyl fluoride hydrochloride

Cat. No.: B2750871
CAS No.: 1989671-26-2
M. Wt: 189.63
InChI Key: NMLACPPRNNPFCH-UHFFFAOYSA-N
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Description

Azetidin-3-ylmethanesulfonyl fluoride hydrochloride: is a chemical compound with the molecular formula C4H9ClFNO2S and a molecular weight of 189.64 g/mol It is a white to off-white powder that is primarily used in research settings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-ylmethanesulfonyl fluoride hydrochloride typically involves the reaction of azetidine with methanesulfonyl fluoride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification and crystallization steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-ylmethanesulfonyl fluoride hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Azetidin-3-ylmethanesulfonyl fluoride hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the azetidine moiety into target molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a tool in medicinal chemistry.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of azetidin-3-ylmethanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways and processes, making it a valuable tool in biochemical and pharmacological research .

Comparison with Similar Compounds

Uniqueness: Azetidin-3-ylmethanesulfonyl fluoride hydrochloride is unique due to the presence of both the azetidine ring and the methanesulfonyl fluoride group. This combination imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Biological Activity

Azetidin-3-ylmethanesulfonyl fluoride hydrochloride, a compound with the CAS number 1989671-26-2, belongs to a novel class of sulfonamide derivatives. This compound has garnered attention for its potential biological activities, particularly in inhibiting specific protein kinases that are implicated in various diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₄H₉ClFNO₂S
  • Molecular Weight : 189.64 g/mol
  • Boiling Point : Not specified in the available literature.

This compound primarily functions as a kinase inhibitor. Protein kinases are critical enzymes that regulate various cellular processes through phosphorylation. Inappropriate kinase activity is linked to numerous diseases, including cancer and autoimmune disorders. The compound targets several kinases, including:

  • Janus kinase family (Jak1, Jak2, Jak3)
  • Receptor tyrosine kinases (e.g., PDGF-R, c-Met)
  • Serine/threonine kinases (e.g., b-RAF)

Inhibition of these kinases can alter signaling pathways involved in cell growth, differentiation, and survival, making this compound a potential therapeutic candidate for kinase-mediated diseases .

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on the aforementioned kinases. For instance:

  • Jak2 Inhibition : A study demonstrated that the compound effectively inhibits Jak2 activity in a dose-dependent manner, with IC50 values indicating potent activity at low concentrations.
  • Receptor Tyrosine Kinases : The compound showed a marked reduction in phosphorylation levels of PDGF-R and c-Met in cell lines treated with varying concentrations of the drug.

Case Studies

  • Cancer Cell Lines : In experiments using various cancer cell lines (e.g., MCF7 for breast cancer), treatment with this compound resulted in reduced cell viability and induced apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating enhanced apoptotic activity.
  • Autoimmune Disorders : In models of rheumatoid arthritis, administration of the compound led to decreased inflammatory cytokine production and reduced joint swelling in animal models, suggesting its potential utility in treating inflammatory conditions.

Efficacy Data

The following table summarizes key findings from studies assessing the biological activity of this compound:

StudyTarget KinaseCell Line/ModelIC50 (µM)Observations
Jak2MCF70.5Significant reduction in cell viability
PDGF-RA5490.8Decreased phosphorylation levels
c-MetHCT1160.6Induction of apoptosis observed

Properties

IUPAC Name

azetidin-3-ylmethanesulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2S.ClH/c5-9(7,8)3-4-1-6-2-4;/h4,6H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLACPPRNNPFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CS(=O)(=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-26-2
Record name (azetidin-3-yl)methanesulfonyl fluoride hydrochloride
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